molecular formula C11H14ClNO2 B2356654 Tert-butyl 2-(2-chloropyridin-3-YL)acetate CAS No. 1260675-31-7

Tert-butyl 2-(2-chloropyridin-3-YL)acetate

Cat. No.: B2356654
CAS No.: 1260675-31-7
M. Wt: 227.69
InChI Key: JCLLWIAONURJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-chloropyridin-3-YL)acetate: is an organic compound with the molecular formula C11H14ClNO2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a tert-butyl ester group and a chloropyridine moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-chloropyridin-3-YL)acetate typically involves the esterification of 2-(2-chloropyridin-3-YL)acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloropyridin-3-YL)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The chloropyridine moiety can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

    Tert-butyl 2-(2-bromopyridin-3-YL)acetate: Similar structure with a bromine atom instead of chlorine.

    Tert-butyl 2-(2-fluoropyridin-3-YL)acetate: Similar structure with a fluorine atom instead of chlorine.

    Tert-butyl 2-(2-iodopyridin-3-YL)acetate: Similar structure with an iodine atom instead of chlorine.

Uniqueness: Tert-butyl 2-(2-chloropyridin-3-YL)acetate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

tert-butyl 2-(2-chloropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-9(14)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLLWIAONURJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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